molecular formula C28H38N8O8 B12086981 Pefachrome(R) try*

Pefachrome(R) try*

Cat. No.: B12086981
M. Wt: 614.6 g/mol
InChI Key: JWECNHBSLLUDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pefachrome® Try is a chromogenic substrate specifically designed for the detection of serine proteases such as trypsin. It is widely used in coagulation diagnostics and research due to its high sensitivity and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pefachrome® Try is synthesized through a series of peptide coupling reactions. The sequence for Pefachrome® Try is Cbo-Val-Gly-Arg-pNA, AcOH. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps to yield the final product .

Industrial Production Methods

In industrial settings, the production of Pefachrome® Try involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Pefachrome® Try undergoes hydrolysis when exposed to serine proteases like trypsin. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of Pefachrome® Try is p-nitroaniline (pNA), which absorbs light at 405 nm .

Mechanism of Action

Pefachrome® Try functions as a chromogenic substrate for serine proteases. When trypsin cleaves the peptide bond in Pefachrome® Try, it releases p-nitroaniline (pNA), which produces a color change detectable by spectrophotometry. This reaction allows for the quantification of protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pefachrome® Try is unique due to its high specificity for trypsin and its ability to produce a measurable color change upon hydrolysis. This makes it particularly valuable in diagnostic assays and research applications focused on serine proteases .

Properties

IUPAC Name

acetic acid;N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWECNHBSLLUDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.